![molecular formula C11H19NO B14248784 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one CAS No. 206998-79-0](/img/structure/B14248784.png)
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one is a compound with the chemical formula C₁₁H₁₉NO. It belongs to a group of stereoisomers and is known for its significant impact on the nervous system. This compound is also referred to as anatoxin-a, a potent neurotoxin produced by several species of freshwater cyanobacteria.
Méthodes De Préparation
The synthesis of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves various enantioselective methods. One such method includes the asymmetric synthesis of azabicyclo[3.3.1]nonane derivatives, starting from dimethyl nonadienedioate. This process utilizes a stereoselective domino Michael–Dieckman reaction to create a cyclohexane derivative with three adjacent stereocenters. The subsequent chemoselective transformation and cyclization lead to the formation of a morphan motif.
Another approach involves the preparation of enantiomerically enriched azabicyclo[6.2.0]dec-4-en-10-one, which are potential precursors for the synthesis of anatoxin-a. This synthesis begins with the addition of chlorosulfonyl isocyanate to cyclooctadiene, followed by N-hydroxymethylation. The resulting compound is then resolved using lipase-catalyzed asymmetric acylation.
Analyse Des Réactions Chimiques
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include tributyltin hydride and azoisobutyronitrile in refluxing toluene, which yield high amounts of 9-azabicyclo[3.3.1]nonanes.
Major products formed from these reactions include enantiomerically enriched esters and alcohols, which are valuable for the synthesis of anatoxin-a. Further treatment with NH4OH/MeOH allows for the production of corresponding β-lactams.
Applications De Recherche Scientifique
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one has several scientific research applications. In chemistry, it is used for the synthesis and tautomerism studies of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. This research contributes to understanding the chemistry of bicyclic amino-alcohols.
In biology and medicine, the compound is relevant in drug discovery and PI3 kinase inhibition. It has been used in the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing its importance in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one involves its interaction with the nervous system. As a potent neurotoxin, it affects the nervous system by binding to specific molecular targets and pathways. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
1-[(1R,6R)-9-Azabicyclo[4.2.1]nonan-2-yl]propan-1-one can be compared with other similar compounds such as azabicyclo[3.3.1]nonane derivatives and azabicyclo[6.2.0]dec-4-en-10-one. These compounds share similar structural features and synthetic routes but differ in their specific applications and chemical properties.
Propriétés
Numéro CAS |
206998-79-0 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
1-[(1R,6R)-9-azabicyclo[4.2.1]nonan-2-yl]propan-1-one |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)9-5-3-4-8-6-7-10(9)12-8/h8-10,12H,2-7H2,1H3/t8-,9?,10-/m1/s1 |
Clé InChI |
MVXJVRNMGNXROR-RCAUJQPQSA-N |
SMILES isomérique |
CCC(=O)C1CCC[C@@H]2CC[C@H]1N2 |
SMILES canonique |
CCC(=O)C1CCCC2CCC1N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~4~-Bis{[4-(aminomethyl)phenyl]methyl}benzene-1,4-dicarboxamide](/img/structure/B14248702.png)
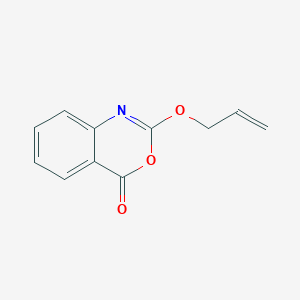

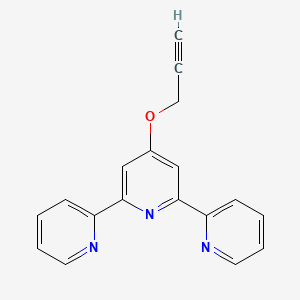
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
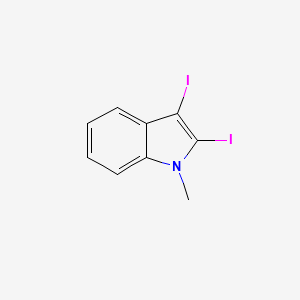

![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
![({4-[(4-Ethynylphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane](/img/structure/B14248750.png)
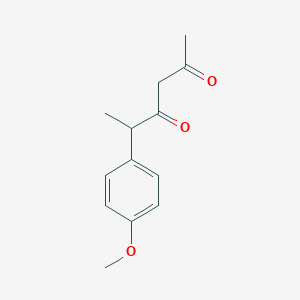
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(3-methylphenyl)methanimine]](/img/structure/B14248761.png)
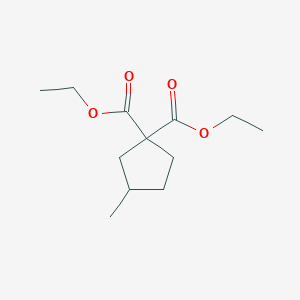
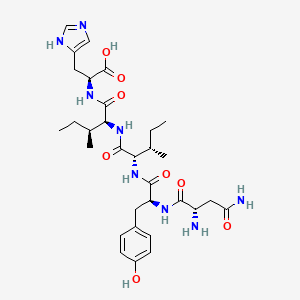
![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14248777.png)
